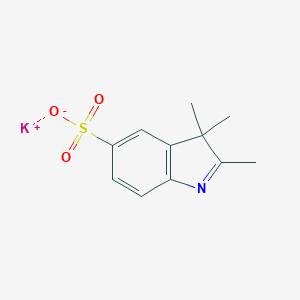

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

Descripción general

Descripción

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (CAS:184351-56-2) is a small molecule linker used in various applications such as the synthesis of fluorescent dyes, as well as in the development of novel drugs and drug delivery systems . It is a water-soluble, fluorescent near-infrared dye that can be conjugated to peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules via a sulfonyl substituent .

Molecular Structure Analysis

The molecular formula of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is C11H12KNO3S . The InChI code is 1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6,12H,1H2,2-3H3,(H,13,14,15);/q;+1/p-1 . Unfortunately, the specific 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a solid at 20°C . It has a molecular weight of 277.38 . It is water-soluble .Aplicaciones Científicas De Investigación

Synthesis of Water-Soluble Pentamethine Indocyanine Dye

This compound is used in the synthesis of a water-soluble pentamethine indocyanine dye for peptide labeling . The dye preparation is accomplished by solution-phase chemistry and the synthesized compounds are characterized by the usual techniques .

Fluorescence Resonance Energy Transfer (FRET) Probes

Due to its excellent spectral properties, good water solubility, and emission in the near-infrared (NIR) region, this compound can be employed in the synthesis of fluorescence resonance energy transfer (FRET) probes for studying enzymatic hydrolysis in vitro .

Bioimaging and Disease Diagnosis

Cyanine dyes, which this compound is a part of, are widely used as fluorescent labels in many biomedical applications such as bioimaging and diseases diagnosis .

Nucleic Acid Detection

Cyanine dyes are also used for nucleic acid detection . Their excellent spectral properties, including narrow absorption bands, large molar absorptivities, good stability, and high sensitivity make them suitable for this application .

Biomolecular Labeling

Another application of cyanine dyes is in biomolecular labeling . This is due to their excellent spectral properties, including narrow absorption bands, large molar absorptivities, good stability, and high sensitivity .

Pharmaceutical Intermediate

This compound is a carboxylate organic compound and can be used as a pharmaceutical intermediate .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Mecanismo De Acción

Target of Action

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, also known as 2,3,3-Trimethylindolenine-5-sulfonic Acid, Potassium Salt, is a small molecule linker . The primary targets of this compound are peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules .

Mode of Action

This compound acts as a linker, connecting various biological molecules together. It can be conjugated to its targets via a sulfonyl substituent . This allows it to form stable connections between different molecules, enabling the creation of complex structures.

Biochemical Pathways

This could include the synthesis of fluorescent dyes, as well as in the development of novel drugs and drug delivery systems .

Pharmacokinetics

Its water solubility suggests that it may have good bioavailability, as water-soluble compounds can be easily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate’s action depend on the molecules it is linked to. As a linker, it enables the creation of complex structures by connecting different molecules together. This can result in the formation of novel compounds with unique properties, such as fluorescent dyes .

Action Environment

The action, efficacy, and stability of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate can be influenced by environmental factors. For instance, it should be stored under an inert atmosphere and at room temperature . It should also be protected from moisture, as it is hygroscopic .

Propiedades

IUPAC Name |

potassium;2,3,3-trimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIOSPCYIJAHKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12KNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635581 | |

| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |

CAS RN |

184351-56-2 | |

| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

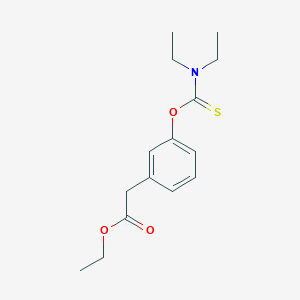

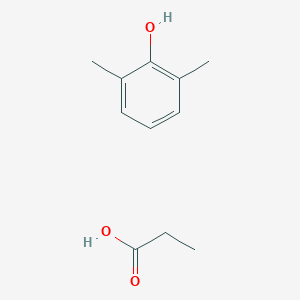

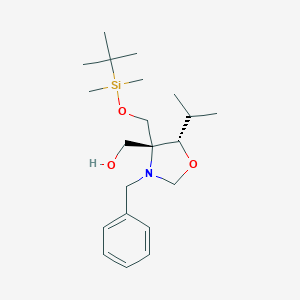

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)

![(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methyl-2-pyrrolidinone-5-carboxylic Acid](/img/structure/B16567.png)

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)

![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)

![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)